molecular formula C21H19FN6O2 B12827093 19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

Cat. No.: B12827093
M. Wt: 406.4 g/mol
InChI Key: IIXWYSCJSQVBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile is a sophisticated synthetic molecule designed for advanced chemical and pharmaceutical research. Its complex polyheterocyclic architecture, incorporating an oxa- and tetrazatetracyclic core, along with key functional groups such as a fluorine substituent, amino group, and carbonitrile, makes it a valuable scaffold for medicinal chemistry and drug discovery programs. Researchers can utilize this compound in the exploration of novel therapeutic agents, particularly in developing inhibitors for various enzyme classes. The presence of a fluorine atom is often leveraged to modulate the molecule's bioavailability, metabolic stability, and binding affinity to biological targets. The specific structural features suggest potential applications in probing protein-protein interactions or as a key intermediate in the multi-step synthesis of more complex molecular entities. This product is intended for use in controlled laboratory environments by qualified researchers. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

406.4 g/mol

IUPAC Name

19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)

InChI Key

IIXWYSCJSQVBQM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile involves multiple steps, including the formation of the macrocyclic ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functionalization reactions. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the oxo group or other functional groups.

    Reduction: Reduction reactions can target the carbonitrile group or other reducible functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile involves its binding to specific molecular targets, such as ALK and ROS1 kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that promote cancer cell growth and survival. This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinases, preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-oxygen heterocycles with fused aromatic systems. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Heteroatoms Aromatic Rings Bioactivity (Hypothesized)
Target Compound 19-NH₂, 13-F, 3-CN, 4/8/16-CH₃ 4N, 1O 4 fused Kinase inhibition, antimicrobial
2,8,14,20-Tetrapentylresorcin derivatives Methoxycarbonyl, pentyl chains 0N, 4O 2 fused Surfactant, polymer additive
Aromatic heterocycles (e.g., quinoline) Variable NH, O, or CH₃ groups 1N, 0-1O 2 fused Antimalarial, anticancer

Key Findings :

The carbonitrile group enhances electrophilicity compared to carboxy or ester groups in resorcin derivatives, possibly enabling covalent binding to biological targets .

Ring System Complexity :

  • The tetracyclic scaffold provides greater rigidity than bicyclic systems (e.g., indole or benzofuran), which may improve target selectivity but reduce solubility.

Pharmacological Potential: Unlike simpler aromatic compounds (e.g., benzene derivatives), the integration of multiple heteroatoms and functional groups in the target compound suggests multitarget activity, though toxicity risks (e.g., CYP inhibition) require further study .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Quinoline Derivative Resorcin Derivative
Molecular Weight (g/mol) ~480 ~160 ~650
LogP (Predicted) 2.5 2.1 4.8
Hydrogen Bond Donors 1 (NH₂) 0-1 0
Aromatic Rings 4 2 2

Biological Activity

19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile, commonly known as Lorlatinib , is a small molecule inhibitor primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This compound exhibits significant biological activity through its mechanism of inhibiting anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) kinases.

Lorlatinib is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity. The chemical formula is C21H19FN6O2 with a molecular weight of approximately 392.41 g/mol. The compound features a unique arrangement of multiple rings and functional groups that enhance its binding affinity to target kinases.

Lorlatinib functions as a potent inhibitor of ALK and ROS1 kinases. By binding to the ATP-binding site of these kinases, Lorlatinib prevents phosphorylation and subsequent activation of downstream signaling pathways involved in tumor proliferation and survival. This mechanism is critical in treating cancers that harbor mutations or rearrangements in the ALK gene.

In Vitro Studies

In vitro studies have demonstrated Lorlatinib's efficacy against various cancer cell lines harboring ALK rearrangements. The following table summarizes key findings from these studies:

Cell Line IC50 (nM) Effect on Cell Proliferation Reference
H3122 (ALK+ NSCLC)0.5Significant inhibition
H2228 (ALK+ NSCLC)2Moderate inhibition
Karpas 299 (ALK+ Lymphoma)0.3Strong inhibition

In Vivo Studies

Lorlatinib has also been evaluated in vivo in murine models bearing ALK-positive tumors. Results indicated substantial tumor regression and prolonged survival rates in treated animals compared to controls.

Clinical Trials

Clinical trials have established the efficacy and safety profile of Lorlatinib in patients with advanced ALK-positive NSCLC. A pivotal study reported:

  • Overall Response Rate (ORR) : 48% in previously treated patients.
  • Median Progression-Free Survival (PFS) : 12 months.
  • Common Adverse Events : Include hyperlipidemia, fatigue, and central nervous system effects.

Case Studies

Several case studies have highlighted the clinical impact of Lorlatinib on individual patients with resistant ALK-positive tumors:

  • Case Study A : A 55-year-old female with progressive NSCLC after crizotinib treatment showed a complete response after 6 months on Lorlatinib.
  • Case Study B : A male patient with brain metastases experienced significant reduction in tumor size following Lorlatinib therapy.

Q & A

Q. Can machine learning models predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Train models on datasets combining synthetic accessibility scores, ADMET profiles, and bioactivity data. Validate top candidates via in silico docking (AutoDock Vina) and synthesize prioritized compounds for in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.